molecular formula C6H2Cl2N2O4 B3194507 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid CAS No. 850544-26-2

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid

Cat. No.: B3194507
CAS No.: 850544-26-2
M. Wt: 236.99 g/mol
InChI Key: ZYXYWPPPPRSSDN-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid is a chemical compound with the molecular formula C6H2Cl2N2O4. It is a derivative of pyridine, characterized by the presence of chloro and nitro substituents on the pyridine ring, along with a carboxylic acid group. This compound is known for its yellow to brown solid form and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid typically involves the nitration of 4,6-dichloro-2-pyridinecarboxylic acid. The nitration process is carried out using concentrated nitric acid or fuming nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes, including chlorination, nitration, and purification steps to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carboxylic acid groups contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    4,6-Dichloro-5-nitropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    4,6-Dichloro-2-methylthio-5-nitropyrimidine: Contains a methylthio group in addition to the chloro and nitro groups.

    4,6-Dichloro-5-nitropicolinic acid: Another derivative of pyridine with similar substituents.

Uniqueness: 4,6-Dichloro-5-nitro-2-pyridinecarboxylic acid is unique due to its specific combination of chloro, nitro, and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,6-dichloro-5-nitropyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-2-1-3(6(11)12)9-5(8)4(2)10(13)14/h1H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXYWPPPPRSSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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